Cas no 58139-06-3 (2-iodo-6-methylpyrazine)
2-iodo-6-methylpyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-iodo-6-methylpyrazine
- AG-G-05574
- CTK5A7900
- SCHEMBL8524524
- HASSSRGYJWLCGK-UHFFFAOYSA-N
- DA-21030
- 58139-06-3
- DTXSID10577955
-
- Inchi: 1S/C5H5IN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
- InChI Key: HASSSRGYJWLCGK-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(C)=N1
Computed Properties
- Exact Mass: 219.95000
- Monoisotopic Mass: 219.94975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 1.38960
2-iodo-6-methylpyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125947-1G |
2-iodo-6-methylpyrazine |
58139-06-3 | 95% | 1g |
¥ 660.00 | 2023-03-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125947-5G |
2-iodo-6-methylpyrazine |
58139-06-3 | 95% | 5g |
¥ 1,993.00 | 2023-03-09 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125947-10G |
2-iodo-6-methylpyrazine |
58139-06-3 | 95% | 10g |
¥ 3,326.00 | 2023-03-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540514-1g |
2-Iodo-6-methylpyrazine |
58139-06-3 | 98% | 1g |
¥1430.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540514-5g |
2-Iodo-6-methylpyrazine |
58139-06-3 | 98% | 5g |
¥4983.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540514-10g |
2-Iodo-6-methylpyrazine |
58139-06-3 | 98% | 10g |
¥8314.00 | 2024-05-08 | |
| Ambeed | A503267-10g |
2-Iodo-6-methylpyrazine |
58139-06-3 | 97% | 10g |
$766.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125947-1g |
2-iodo-6-methylpyrazine |
58139-06-3 | 95% | 1g |
¥660.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125947-5g |
2-iodo-6-methylpyrazine |
58139-06-3 | 95% | 5g |
¥1993.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125947-10g |
2-iodo-6-methylpyrazine |
58139-06-3 | 95% | 10g |
¥3327.0 | 2024-04-18 |
2-iodo-6-methylpyrazine Suppliers
2-iodo-6-methylpyrazine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-iodo-6-methylpyrazine
Introduction to 2-iodo-6-methylpyrazine (CAS No. 58139-06-3)
2-iodo-6-methylpyrazine, with the chemical formula C₆H₅IN₂, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of an iodine substituent at the 2-position and a methyl group at the 6-position imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.
The CAS number 58139-06-3 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other isomers or analogs. Its molecular structure combines the stability of an aromatic system with the electrophilic nature of the iodine atom, facilitating various chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings.
In recent years, 2-iodo-6-methylpyrazine has been extensively studied for its potential applications in drug discovery. The pyrazine core is a common motif in biologically active molecules, and modifications at specific positions can lead to compounds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating substituted pyrazines that exhibit antimicrobial, antiviral, and anticancer activities.
One of the most notable applications of 2-iodo-6-methylpyrazine is in Suzuki-Miyaura cross-coupling reactions, where the iodine atom serves as a handle for palladium-catalyzed coupling with boronic acids or esters. This reaction is widely employed in constructing complex organic molecules, including pharmaceuticals and agrochemicals. The methyl group at the 6-position can also be further functionalized through various chemical pathways, allowing for the synthesis of diverse derivatives with tailored properties.
Recent research has highlighted the role of 2-iodo-6-methylpyrazine in developing novel therapeutic agents. For example, derivatives of this compound have been investigated for their potential to inhibit kinases and other enzymes involved in cancer progression. The iodine substituent enhances binding affinity through halogen bonding interactions, while the pyrazine ring provides a scaffold for further structural optimization.
The agrochemical industry has also explored 2-iodo-6-methylpyrazine as a precursor for synthesizing herbicides and fungicides. By leveraging its reactivity, researchers have developed compounds that target specific enzymatic pathways in pests and weeds, offering new solutions for crop protection. The versatility of this intermediate allows for rapid screening of analogs with improved efficacy and reduced environmental impact.
From a synthetic chemistry perspective, 2-iodo-6-methylpyrazine serves as a crucial building block for constructing more complex molecules. Its ability to undergo multiple transformations makes it an indispensable tool in medicinal chemistry labs. The development of efficient synthetic routes to this compound has enabled high-throughput screening programs, accelerating the discovery of new drugs.
The electronic properties of 2-iodo-6-methylpyrazine are another area of interest. The presence of both nitrogen and halogen atoms influences its absorption spectrum and reactivity under different conditions. This has implications for applications in materials science, particularly in organic electronics where such compounds can be used as dopants or emitters in light-emitting diodes (LEDs) and organic photovoltaics (OPVs).
In conclusion, 2-iodo-6-methylpyrazine (CAS No. 58139-06-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it a cornerstone in synthetic organic chemistry. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further.
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